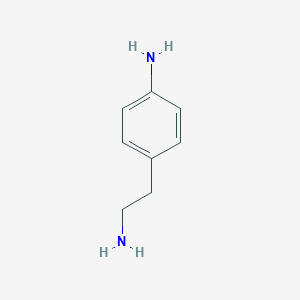

2-(4-Aminophenyl)ethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-aminoethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPMZQXEPNWCMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30158902 | |

| Record name | 2-(4-Aminophenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13472-00-9 | |

| Record name | 2-(4-Aminophenyl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13472-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Aminophenyl)ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13472-00-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Aminophenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-aminoethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Aminophenethylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X34DV3E856 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(4-Aminophenyl)ethylamine chemical properties and structure

An In-depth Technical Guide to 2-(4-Aminophenyl)ethylamine: Chemical Properties, Structure, and Applications

Introduction

This compound, also known as 4-aminophenethylamine or 4-(2-aminoethyl)aniline, is a versatile organic compound with significant applications in medicinal chemistry and materials science.[1][2][3] Its unique structure, featuring both an aromatic (aniline) primary amine and an aliphatic primary amine, makes it a valuable building block for the synthesis of complex molecules, including pharmaceuticals and polymers.[1][2] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications for researchers and drug development professionals.

Chemical Structure and Properties

This compound is a substituted phenethylamine (B48288) derivative. The molecule consists of a benzene (B151609) ring substituted with an amino group (-NH2) and an ethylamine (B1201723) group (-CH2CH2NH2) at the para (1,4) positions.[4][5] This dual functionality allows for selective chemical modifications, a crucial feature for its role as a synthetic intermediate.[1]

The presence of two distinct amino groups—one directly attached to the aromatic ring and one on the ethyl side-chain—is central to its reactivity.[1] The aniline (B41778) amine is less basic due to the delocalization of the lone pair of electrons into the aromatic system, while the ethylamine group exhibits typical aliphatic amine basicity. This difference in reactivity can be exploited for regioselective reactions.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various experimental settings.

| Property | Value | Source |

| IUPAC Name | 4-(2-aminoethyl)aniline | [6] |

| Synonyms | 4-Aminophenethylamine, p-Aminophenethylamine, 4-(2-Aminoethyl)aniline | [6][7] |

| CAS Number | 13472-00-9 | [4] |

| Molecular Formula | C8H12N2 | [4][7] |

| Molecular Weight | 136.19 g/mol | [1][6][7] |

| Appearance | Clear light yellow to brown-yellow viscous liquid | [7] |

| Melting Point | 28-31 °C (lit.) | [7][8] |

| Boiling Point | 103 °C at 0.3 mmHg (lit.) | [7][8] |

| Density | 1.034 g/mL at 25 °C (lit.) | [7] |

| Refractive Index (n20/D) | 1.591 (lit.) | [7] |

| Flash Point | >112 °C (>233.6 °F) | [8] |

| Solubility | Insoluble in water; Slightly soluble in Chloroform, Methanol (B129727) | [7] |

| pKa | 10.32 ± 0.10 (Predicted) | [7] |

Spectroscopic Data

Spectroscopic analysis confirms the structure of this compound.

-

Infrared (IR) Spectrum : The IR spectrum shows characteristic peaks for N-H stretching of the primary amine groups and C-H stretching of the aromatic and aliphatic components.[4][9] Data is available in the NIST/EPA Gas-Phase Infrared Database.[4]

-

Nuclear Magnetic Resonance (NMR) Spectrum : Both 1H NMR and 13C NMR data are available and consistent with the assigned structure, showing distinct signals for the aromatic protons, the ethyl chain protons, and the carbons in different chemical environments.[6][10][11]

-

Mass Spectrometry (MS) : Mass spectral data is available, providing fragmentation patterns that can be used for its identification.[4][5]

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the catalytic hydrogenation of its nitro precursor, 2-(4-nitrophenyl)ethanamine.[12]

Methodology:

-

Reactant Preparation : 2-(4-Nitrophenyl)ethanamine (5.0 g, 30 mmol) and Raney Ni (500 mg) are added to methanol (50 mL) in a suitable reaction vessel.[12]

-

Hydrogenation : The mixture is stirred under a hydrogen atmosphere (1 atm) overnight at room temperature.[12] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up : Upon completion, the reaction mixture is filtered to remove the Raney Ni catalyst.[12]

-

Purification : The catalyst is washed with additional methanol (4 x 50 mL). The combined filtrate is then concentrated under reduced pressure by rotary evaporation to yield the final product, 4-(2-aminoethyl)aniline.[12] This method typically results in a high yield (approaching 100%).[12]

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Research

This compound is a crucial intermediate in the synthesis of more complex, biologically active molecules.[1]

Pharmaceutical Intermediate

A prominent application is in the synthesis of the FDA-approved drug Mirabegron, a beta-3 adrenergic agonist for treating overactive bladder.[1] The synthesis involves the condensation of a precursor derived from this compound with 2-amino-1,3-thiazol-4-ylacetic acid.[1] Its role as a core scaffold is vital for constructing complex pharmaceutical compounds.[1][13]

Building Block for Chemical Synthesis

The dual amine functionality allows it to be a versatile building block in various chemical reactions:

-

Reductive Amination : It readily couples with carbonyl compounds like aldehydes and ketones, including complex biomolecules such as carbohydrates, to form stable amine linkages.[1][7] This reaction proceeds via an imine intermediate which is then reduced.[1]

-

Polymer Synthesis : It serves as a monomer in the production of polymers like novel heat-resistant biopolyureas.[7] Its incorporation can enhance thermal stability and mechanical performance in advanced materials.[2][14]

-

Heterocyclic Chemistry : As a β-arylethylamine, it is an ideal precursor for synthesizing various nitrogen-containing heterocyclic compounds.[1]

Caption: Key applications of this compound in synthesis.

Safety and Handling

This compound is classified as a hazardous chemical.[8] It is corrosive and can cause severe skin burns and eye damage.[8] It is also harmful if swallowed, inhaled, or in contact with skin.[8] Appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, must be worn when handling this compound.[1][8] It should be used in a well-ventilated area or fume hood.[8] The compound is air-sensitive and should be stored under an inert gas atmosphere (e.g., nitrogen or argon) at 2–8 °C.[7]

References

- 1. This compound | 13472-00-9 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound | C8H12N2 | CID 72895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 13472-00-9 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound(13472-00-9) IR Spectrum [chemicalbook.com]

- 10. This compound(13472-00-9) 13C NMR [m.chemicalbook.com]

- 11. Page loading... [wap.guidechem.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol - Google Patents [patents.google.com]

- 14. nbinno.com [nbinno.com]

Spectroscopic Profile of 2-(4-Aminophenyl)ethylamine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(4-aminophenyl)ethylamine (also known as 4-aminophenethylamine), a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction

This compound is a primary amine with the chemical formula C₈H₁₂N₂ and a molecular weight of 136.19 g/mol .[1][2] Its structure, featuring both an aromatic and an aliphatic amino group, makes it a versatile building block in organic synthesis. Accurate spectroscopic data is crucial for its identification, purity assessment, and quality control in research and manufacturing. This guide presents a detailed analysis of its NMR, IR, and MS data, supplemented with standardized experimental protocols.

Spectroscopic Data

The following sections provide a detailed breakdown of the NMR, IR, and MS data for this compound. The data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | Aromatic Protons (H-2, H-3, H-5, H-6) |

| Data not available | - | - | -CH₂- (Ethyl) |

| Data not available | - | - | -CH₂- (Ethyl) |

| Data not available | - | - | -NH₂ (Aliphatic) |

| Data not available | - | - | -NH₂ (Aromatic) |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C-1 |

| Data not available | C-2, C-6 |

| Data not available | C-3, C-5 |

| Data not available | C-4 |

| Data not available | -CH₂- (Ethyl) |

| Data not available | -CH₂- (Ethyl) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of N-H and C-N bonds from the primary amine groups, as well as aromatic and aliphatic C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Strong | N-H asymmetric stretching (aromatic and aliphatic NH₂) |

| 3330-3250 | Strong | N-H symmetric stretching (aromatic and aliphatic NH₂) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 3000-2850 | Medium | Aliphatic C-H stretching |

| 1650-1580 | Medium | N-H bending (scissoring) of primary amines |

| 1620-1580 | Medium | C=C stretching in aromatic ring |

| 1520-1480 | Medium | C=C stretching in aromatic ring |

| 1335-1250 | Strong | Aromatic C-N stretching |

| 1250-1020 | Medium-Weak | Aliphatic C-N stretching |

| 910-665 | Broad, Strong | N-H wagging of primary amines |

| 850-800 | Strong | C-H out-of-plane bending (para-disubstituted ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity | Assignment |

| 136 | Moderate | [M]⁺ (Molecular ion) |

| 107 | High | [M - CH₂NH]⁺ |

| 106 | High (Base Peak) | [M - CH₂NH₂]⁺ (Loss of the ethylamine (B1201723) side chain) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

| 30 | High | [CH₂NH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

¹H and ¹³C NMR Analysis of this compound

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher ¹³C frequency NMR spectrometer.

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds (longer delays may be needed for quaternary carbons).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal (0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy

FT-IR Analysis of Neat this compound

-

Sample Preparation:

-

Ensure the ATR crystal or salt plates (e.g., NaCl, KBr) are clean and dry.

-

For the neat liquid analysis, place a single drop of this compound directly onto the ATR crystal or between two salt plates.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Mode: Attenuated Total Reflectance (ATR) or Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing:

-

Acquire a background spectrum of the empty ATR crystal or clean salt plates.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

GC-MS Analysis of this compound

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.

-

-

Gas Chromatography (GC) Parameters:

-

GC System: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50-100 °C, hold for 1-2 minutes.

-

Ramp: 10-20 °C/min to 280 °C.

-

Final hold: 5-10 minutes.

-

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 30-300.

-

Ion Source Temperature: 230 °C.

-

Interface Temperature: 280 °C.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and major fragment ions.

-

Propose fragmentation pathways consistent with the observed spectrum.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

The Multifaceted Biological Activities of 2-(4-Aminophenyl)ethylamine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Aminophenyl)ethylamine, a phenethylamine (B48288) derivative featuring an amino group on the phenyl ring, serves as a versatile scaffold in medicinal chemistry. Its structural simplicity and reactive functionalities make it an attractive starting point for the synthesis of a diverse array of bioactive compounds. This technical guide provides an in-depth exploration of the biological activities of this compound and its derivatives, with a particular focus on their roles as monoamine oxidase (MAO) inhibitors and anticancer agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support ongoing research and drug development efforts in these areas.

Monoamine Oxidase (MAO) Inhibitory Activity

Derivatives of this compound have been extensively investigated as inhibitors of monoamine oxidases (MAOs), enzymes crucial for the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.[1] Inhibition of MAOs can lead to increased levels of these neurotransmitters in the brain, a mechanism that is therapeutically beneficial in the treatment of depression and neurodegenerative disorders.[1]

Quantitative Data for MAO Inhibition

The inhibitory potency of various this compound derivatives against MAO-A and MAO-B isoforms is summarized in the table below. The data, presented as IC50 values, highlight the structure-activity relationships that govern the selectivity and efficacy of these compounds.

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-B/MAO-A) | Reference |

| 2,6-dichloro-4-aminophenethylamine | Potent | Poor | - | [2] |

| 2-halogeno-4-dimethylaminophenethylamines | Potent | Poor | - | [2] |

| 4-amino-2-fluoro-alpha-methylphenethylamine | Potent | - | - | [3] |

| 4-amino-2-chloro-alpha-methylphenethylamine | Potent | - | - | [3] |

| 5-[1-(2-aminopropyl)]-2,3-dihydro-4-methylindole acetate | - | - | Selective for MAO-A | [4] |

| 5-[1-(2-aminopropyl)]-4-chloro-2,3-dihydroindole acetate | - | - | Selective for MAO-A | [4] |

| Pyridazinobenzylpiperidine Derivative S5 | 3.857 | 0.203 | 19.04 | [5] |

| Pyridazinobenzylpiperidine Derivative S15 | 3.691 | - | - | [5] |

| Pyridazinobenzylpiperidine Derivative S16 | - | 0.979 | - | [5] |

| 4-hydroxy-N'-(1-phenylethylidene)-2H-benzo[e][6][7]thiazine-3-carbohydrazide 1,1-dioxide | 0.11 | - | - | [8] |

| methyl 4-hydroxy-2H-benzo[e][6][7]thiazine-3-carboxylate 1,1-dioxide | - | 0.21 | - | [8] |

Note: "Potent" and "Poor" are used where specific IC50 values were not provided in the source material. The selectivity index is calculated as the ratio of MAO-B IC50 to MAO-A IC50.

Experimental Protocol: MAO Inhibition Assay (Kynuramine Method)

This protocol describes a common fluorometric method for determining the inhibitory activity of test compounds against MAO-A and MAO-B using kynuramine (B1673886) as a substrate.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine dihydrobromide (substrate)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B) dissolved in DMSO

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of kynuramine in ultrapure water.

-

Dilute the MAO-A and MAO-B enzymes to their optimal working concentrations in potassium phosphate buffer.

-

Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.

-

-

Assay Protocol:

-

To each well of the 96-well plate, add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B).

-

Add 2 µL of the test compound or reference inhibitor solution at various concentrations. Include a vehicle control (DMSO) and a no-enzyme control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of the kynuramine solution to each well.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Stop the reaction by adding 75 µL of 2N NaOH.

-

Measure the fluorescence at an excitation wavelength of 320 nm and an emission wavelength of 405 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (no-enzyme control) from all readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathway: Monoamine Oxidase Inhibition

The following diagram illustrates the general mechanism of MAO inhibition by this compound derivatives, leading to an increase in the concentration of monoamine neurotransmitters in the synaptic cleft.

References

- 1. psychscenehub.com [psychscenehub.com]

- 2. Selective monoamine oxidase inhibitors. 1. Compounds related to 4-aminophenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective monoamine oxidase inhibitors. 4. 4-Aminophenethylamine derivatives with neuron-selective action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective monoamine oxidase inhibitors. 3. Cyclic compounds related to 4-aminophenethylamine. Preparation and neuron-selective action of some 5-(2-aminoethyl)-2,3-dihydroindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]

- 7. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Phenethylamine Core: A Gateway to Diverse CNS-Active Agents - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenethylamine (B48288) scaffold represents one of the most versatile and enduring structural motifs in medicinal chemistry. From endogenous neurotransmitters to a vast array of synthetic central nervous system (CNS) active agents, its derivatives have played a pivotal role in shaping our understanding of neuropharmacology and have led to the development of numerous therapeutic agents and research tools. This technical guide provides an in-depth exploration of the discovery and history of phenethylamine derivatives, their structure-activity relationships (SAR), and the experimental methodologies used to characterize them. We present quantitative data in structured tables for comparative analysis, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows to offer a comprehensive resource for researchers in the field.

Introduction: The Ubiquitous Phenethylamine Scaffold

Phenethylamine is a simple organic compound consisting of a phenyl ring attached to an amino group via a two-carbon sidechain.[1] This fundamental structure is the backbone for a wide range of biologically active molecules, including the endogenous catecholamines (dopamine, norepinephrine (B1679862), and epinephrine) which are crucial for mood, attention, and physiological arousal.[2] The synthetic exploration of the phenethylamine scaffold has yielded a diverse array of compounds with a wide spectrum of pharmacological activities, including stimulants, anorectics, antidepressants, decongestants, and psychedelics.[1]

The versatility of the phenethylamine core lies in the numerous points for structural modification, including substitution on the phenyl ring, the ethyl sidechain, and the amino group. These modifications have profound effects on the potency, selectivity, and pharmacological profile of the resulting derivatives, allowing for the fine-tuning of their interactions with various CNS targets.

A Brief History of Phenethylamine Discovery and Development

The journey of phenethylamine derivatives in medicinal chemistry is a rich narrative of natural product isolation, systematic synthetic exploration, and paradigm-shifting discoveries.

-

Early Discoveries (Late 19th - Early 20th Century): The story begins with the isolation of the parent compound, phenethylamine, from natural sources. Its simple structure laid the groundwork for future synthetic endeavors. A significant early milestone was the synthesis of amphetamine in 1887 by Lazar Edeleanu, although its stimulant properties were not recognized until the 1920s. Mescaline, a naturally occurring psychedelic phenethylamine from the peyote cactus, was isolated by Arthur Heffter in 1897 and first synthesized by Ernst Späth in 1919, marking the beginning of the scientific study of psychedelic compounds.

-

The Mid-20th Century: The Rise of Amphetamines and the Dawn of Psychopharmacology: The mid-20th century saw the widespread clinical use of amphetamine for various conditions, including narcolepsy and depression. This period also witnessed the synthesis of methamphetamine. The discovery of the psychotropic effects of lysergic acid diethylamide (LSD) in 1943, while not a phenethylamine, spurred interest in the chemical basis of mental states and indirectly fueled research into other classes of psychoactive compounds.

-

The Shulgin Era (1960s-1990s): A Systematic Exploration of Psychedelic Phenethylamines: The work of Alexander "Sasha" Shulgin in the latter half of the 20th century represents a monumental chapter in the history of phenethylamines.[3] Through systematic modification of the mescaline structure, Shulgin synthesized and personally bioassayed hundreds of novel phenethylamine derivatives, meticulously documenting their synthesis and effects.[4] His work led to the discovery of entire families of psychedelic compounds, most notably the "2C" series (e.g., 2C-B) and the "DOx" series (e.g., DOM).[4] Shulgin is also credited with popularizing the therapeutic potential of 3,4-methylenedioxymethamphetamine (MDMA), or "ecstasy," which he did not invent but for which he developed a new synthesis method and introduced to the psychotherapeutic community in the 1970s.[4]

-

The Modern Era: Receptor-Specific Ligands and Advanced Research Tools: The late 20th and early 21st centuries have been characterized by a more rational, target-based approach to drug design. The work of medicinal chemists like David E. Nichols has been instrumental in developing highly potent and selective ligands for specific serotonin (B10506) receptor subtypes, particularly the 5-HT2A receptor, which is the primary target for psychedelic phenethylamines.[5] These compounds have become invaluable tools for elucidating the neurobiology of these receptors and their role in cognition and mental illness.

Quantitative Analysis of Phenethylamine Derivatives

The pharmacological activity of phenethylamine derivatives is exquisitely sensitive to structural modifications. The following tables summarize the binding affinities (Ki) and functional potencies (IC50 or EC50) of representative compounds from different classes at key CNS targets.

Table 1: Binding Affinities (Ki, nM) of Phenethylamine Derivatives at Monoamine Transporters

| Compound | Class | DAT | NET | SERT |

| d-Amphetamine | Stimulant | 24.8 | 7.4 | 1850 |

| Methamphetamine | Stimulant | 19.6 | 12.3 | 1140 |

| MDMA | Empathogen | 560 | 650 | 98 |

| 4-Chloroamphetamine (4-CA) | Stimulant | 143 | 123 | 49 |

| 2C-B | Psychedelic | >10,000 | >10,000 | >10,000 |

Data compiled from various sources. Values are approximate and can vary depending on experimental conditions.

Table 2: Receptor Binding Affinities (Ki, nM) of Psychedelic Phenethylamines

| Compound | 5-HT2A | 5-HT2B | 5-HT2C |

| Mescaline | 537 | 1930 | 2110 |

| DOM | 0.49 | 2.5 | 0.98 |

| DOI | 0.24 | 1.2 | 0.48 |

| 2C-B | 1.0 | 14 | 2.0 |

| 25I-NBOMe | 0.044 | 1.0 | 0.22 |

Data compiled from various sources. Values are approximate and can vary depending on experimental conditions.

Key Signaling Pathways of Phenethylamine Derivatives

The diverse pharmacological effects of phenethylamine derivatives are mediated through their interaction with various G-protein coupled receptors (GPCRs) and monoamine transporters.

Psychedelic Phenethylamines: 5-HT2A Receptor Agonism

The primary mechanism of action for psychedelic phenethylamines is agonism at the serotonin 2A (5-HT2A) receptor, which is predominantly coupled to the Gq/11 signaling pathway.

Stimulant Phenethylamines: Monoamine Transporter Inhibition and Release

Stimulant phenethylamines, such as amphetamine, primarily exert their effects by interacting with monoamine transporters, particularly the dopamine (B1211576) transporter (DAT) and the norepinephrine transporter (NET). Their mechanism is twofold: they act as competitive inhibitors of monoamine reuptake and as substrates for the transporters, leading to reverse transport (efflux) of neurotransmitters from the presynaptic terminal.

References

- 1. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Alexander Shulgin - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

Navigating the Physicochemical Landscape of 2-(4-Aminophenyl)ethylamine: A Technical Guide to Solubility and Stability

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility and Stability of the Versatile Intermediate, 2-(4-Aminophenyl)ethylamine.

This in-depth technical guide provides a robust framework for understanding and evaluating the solubility and stability of this compound (CAS No. 13472-00-9), a key building block in pharmaceutical and materials science. While specific quantitative data for this compound is not extensively published, this document outlines the necessary experimental protocols to generate this critical information, ensuring reliable and reproducible results for research and development applications.

Physicochemical Properties of this compound

This compound, also known as 4-aminophenethylamine, is a primary aromatic amine with the molecular formula C₈H₁₂N₂ and a molecular weight of 136.19 g/mol . Its structure, featuring both an ethylamine (B1201723) side chain and an aniline (B41778) moiety, dictates its chemical behavior. The compound is a viscous liquid, clear light yellow to brown-yellow in appearance, and is known to be air-sensitive, necessitating careful handling and storage under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂N₂ | |

| Molecular Weight | 136.19 g/mol | |

| CAS Number | 13472-00-9 | |

| Appearance | Clear light yellow to brown-yellow viscous liquid | |

| Melting Point | 28-31 °C (lit.) | |

| Boiling Point | 103 °C at 0.3 mm Hg (lit.) | |

| Density | 1.034 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.591 (lit.) | |

| pKa (Predicted) | 10.32 ± 0.10 | |

| LogP (Octanol/Water Partition Coefficient) | -0.2 (Computed) |

Solubility Profile

The solubility of a compound is a critical parameter influencing its bioavailability, formulation, and purification. Based on available qualitative data, this compound is reported to be insoluble in water and slightly soluble in chloroform (B151607) and methanol (B129727). To facilitate further research and development, this section provides a detailed protocol for the quantitative determination of its solubility in a range of common laboratory solvents.

Experimental Protocol for Equilibrium Solubility Determination

The equilibrium solubility method, often referred to as the shake-flask method, is a standard and reliable technique to determine the thermodynamic solubility of a compound.

Objective: To quantitatively determine the solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, chloroform, acetone, dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF))

-

Vials with airtight caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a validated spectrophotometric method

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is essential to ensure saturation.

-

Inert Atmosphere: Purge the headspace of each vial with an inert gas to prevent oxidative degradation, given the air-sensitive nature of the compound.

-

Equilibration: Seal the vials tightly and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the settling of undissolved solid.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean vial to remove any suspended particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a pre-validated analytical method, such as HPLC-UV.

-

Data Reporting: Express the solubility in terms of mass/volume (e.g., mg/mL or g/100 mL) or molarity (mol/L).

Table 2: Solubility of this compound in Various Solvents (Template for Experimental Data)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | To be determined | To be determined |

| Methanol | 25 | To be determined | To be determined |

| Ethanol | 25 | To be determined | To be determined |

| Chloroform | 25 | To be determined | To be determined |

| Acetone | 25 | To be determined | To be determined |

| DMSO | 25 | To be determined | To be determined |

| THF | 25 | To be determined | To be determined |

Stability Assessment

The inherent stability of this compound is a crucial factor for its storage, handling, and application. As an air-sensitive aromatic amine, it is susceptible to degradation through oxidation. Forced degradation studies are essential to identify potential degradation products and establish its degradation profile under various stress conditions.

Experimental Protocol for Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing to identify potential degradation pathways.

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents

-

pH meter

-

Calibrated oven

-

Photostability chamber (ICH Q1B compliant)

-

HPLC-UV/DAD system

-

LC-MS system for identification of degradation products

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C). Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize, and analyze by HPLC.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or elevated temperature. Withdraw and analyze samples as described for acid hydrolysis.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Protect from light and analyze samples at various time points.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat in a calibrated oven (e.g., 70 °C). Dissolve and analyze samples at different time intervals.

-

Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be protected from light. Analyze both samples.

-

Analysis: Analyze all stressed samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A photodiode array (PDA) detector is useful for assessing peak purity. LC-MS can be employed to identify the mass of the degradation products, aiding in structure elucidation.

Table 3: Stability of this compound under Forced Degradation Conditions (Template for Experimental Data)

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | No. of Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 | To be determined | To be determined |

| Base Hydrolysis | 0.1 M NaOH | 24 h | 60 | To be determined | To be determined |

| Oxidation | 3% H₂O₂ | 24 h | 25 | To be determined | To be determined |

| Thermal (Solid) | Dry Heat | 48 h | 70 | To be determined | To be determined |

| Photolytic (Solution) | ICH Q1B | - | 25 | To be determined | To be determined |

Visualizing Experimental Workflows

To provide a clear and logical representation of the experimental processes, the following diagrams have been generated using the DOT language.

Potential Degradation Pathways

Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities. Given the structure of this compound, potential degradation pathways under oxidative stress could involve the formation of N-oxides, hydroxylamines, and subsequent polymerization products. The primary amino group on the ethyl chain and the aromatic amino group are both potential sites for oxidation. Hydrolysis of the C-N bonds is less likely under mild conditions but could occur under harsh acidic or basic conditions.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed experimental protocols outlined herein, researchers, scientists, and drug development professionals can generate the necessary data to support formulation development, ensure product quality, and meet regulatory requirements. The provided workflows and potential degradation pathways offer a solid foundation for initiating and interpreting these critical studies.

Reactivity of the amino groups in 2-(4-Aminophenyl)ethylamine

An In-depth Technical Guide to the Reactivity of Amino Groups in 2-(4-Aminophenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the differential reactivity of the aliphatic and aromatic amino groups in this compound, a versatile building block in medicinal chemistry and materials science. Understanding the distinct chemical properties of these two functional groups is paramount for designing selective synthetic strategies.

Introduction

This compound, also known as 4-aminophenethylamine, possesses two primary amino groups with significantly different electronic environments. The aliphatic amino group is attached to an ethyl side chain, while the aromatic amino group is directly bonded to the phenyl ring. This structural distinction governs their basicity and nucleophilicity, enabling chemoselective modifications.[1][2] The aliphatic amine exhibits significantly higher basicity and nucleophilicity due to the localized nature of its lone pair of electrons. In contrast, the lone pair of the aromatic amine is delocalized into the π-system of the benzene (B151609) ring, reducing its availability for protonation or reaction with electrophiles.[3][4]

Quantitative Data: Basicity of the Amino Groups

| Amino Group | Representative Compound | pKa of Conjugate Acid | Reference |

| Aliphatic (-CH₂CH₂NH₂) | Ethylamine (B1201723) | ~10.75 | [2][5] |

| Aromatic (-C₆H₄NH₂) | Aniline (B41778) | ~4.63 | [2] |

This significant difference in pKa values (approximately 6 pKa units) is the cornerstone of achieving selective reactivity.

Principles of Selective Reactivity

The pronounced difference in basicity allows for the selective protonation of the more basic aliphatic amine under acidic conditions. By carefully controlling the pH of the reaction medium, the aliphatic amine can be "protected" as its ammonium (B1175870) salt, rendering it non-nucleophilic. This leaves the less basic aromatic amine as the primary site for reaction with electrophiles. Conversely, under neutral or basic conditions, the more nucleophilic aliphatic amine will be the preferred site of reaction.

Figure 1: Logical relationship between reaction pH and selective reactivity of the amino groups.

Experimental Protocols for Selective Reactions

The following protocols are representative methods for achieving selective acylation and alkylation of this compound. These are based on established procedures for similar molecules and may require optimization for specific substrates and scales.

Selective N-Acylation of the Aromatic Amino Group

This protocol exploits the differential basicity of the two amino groups to selectively acylate the aromatic amine. By adjusting the pH, the more basic aliphatic amine is protonated and thus deactivated towards the acylating agent.[4]

Principle:

Figure 2: Workflow for selective N-acylation of the aromatic amino group.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O) or other acylating agent

-

1,4-Dioxane

-

10% Aqueous acetic acid

-

Saturated aqueous sodium bicarbonate

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and 10% aqueous acetic acid.

-

Adjust the pH of the solution to approximately 4.5 by the addition of either acetic acid or a suitable base.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of the acylating agent (e.g., Boc₂O, 1.1 eq) in 1,4-dioxane dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, add saturated aqueous sodium bicarbonate to neutralize the acid and basify the solution to pH > 8.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Selective N-Alkylation of the Aliphatic Amino Group

Under neutral or basic conditions, the more nucleophilic aliphatic amine will preferentially react with an alkylating agent. Reductive amination is a common and efficient method for this transformation.

Principle:

Figure 3: Workflow for selective N-alkylation of the aliphatic amino group via reductive amination.

Materials:

-

This compound

-

Aldehyde or ketone (1.1 eq)

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of this compound (1.0 eq) in DCM or DCE, add the aldehyde or ketone (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/enamine intermediate.

-

Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion

The differential reactivity of the aliphatic and aromatic amino groups in this compound provides a powerful tool for the synthesis of selectively functionalized molecules. By understanding the principles of basicity and nucleophilicity, and by carefully controlling reaction conditions, particularly pH, researchers can achieve high chemoselectivity in a variety of synthetic transformations. The methodologies outlined in this guide serve as a starting point for the development of robust and efficient synthetic routes to novel compounds with potential applications in drug discovery and materials science.

References

Methodological & Application

Synthesis of Mirabegron using 2-(4-Aminophenyl)ethylamine as a precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mirabegron (B1684304) (marketed as Myrbetriq® or Betmiga®) is a potent and selective β3-adrenergic receptor agonist used for the treatment of overactive bladder (OAB).[1] Its mechanism of action involves the relaxation of the detrusor muscle in the bladder during the urine storage phase, leading to an increase in bladder capacity.[2][3][4][5] This document provides detailed application notes and protocols for the synthesis of Mirabegron, utilizing 2-(4-aminophenyl)ethylamine as a key precursor. The synthesis involves the preparation of the key intermediate (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol, followed by its coupling with a thiazole (B1198619) derivative to yield Mirabegron.

Introduction

The synthesis of Mirabegron can be achieved through various routes. A common strategy involves the preparation of the chiral intermediate (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol from 2-(4-nitrophenyl)ethylamine, which is subsequently reduced to the corresponding aniline (B41778). This aniline derivative is then coupled with (2-amino-1,3-thiazol-4-yl)acetic acid or its activated form to furnish Mirabegron. This document outlines a representative synthetic approach with detailed protocols and quantitative data.

Data Presentation

Table 1: Synthesis of Mirabegron Intermediates and Final Product

| Step | Reaction | Key Reagents | Product | Yield (%) | Purity (%) | Reference |

| 1 | Reductive Amination | 2-(4-Nitrophenyl)ethylamine hydrochloride, (R)-Mandelic acid, EDC, HOBt, Borane-tetrahydrofuran (B86392) complex | (R)-2-[[2'-(4-nitrophenyl)ethyl]amino]-1-phenylethanol | Not Isolated | Not Applicable | [1] |

| 2 | Nitro Reduction | (R)-2-[[2'-(4-nitrophenyl)ethyl]amino]-1-phenylethanol, Palladium on carbon, Hydrogen | (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol | ~86% (from mandelic acid) | >99% | [1] |

| 3 | Amide Coupling | (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol hydrochloride, (2-amino-1,3-thiazol-4-yl)acetic acid, EDC·HCl | Mirabegron | 84.5% | 99.80% | [5] |

| 3a | Alternative Amide Coupling | (R)-2-{[2-(4-aminophenyl)ethyl]amino}-1-phenylethanol, (2-amino-1,3-thiazol-4-yl)acetyl chloride, Potassium carbonate | Mirabegron | 70% | Not Specified | [6][7] |

Experimental Protocols

Step 1 & 2: Synthesis of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol

This procedure combines the reductive amination of 2-(4-nitrophenyl)ethylamine with (R)-mandelic acid and subsequent reduction of the nitro group.

Materials:

-

(R)-Mandelic acid

-

4-Nitrophenylethylamine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Borane-tetrahydrofuran complex (BH3-THF)

-

Palladium on carbon (10 wt. % Pd/C)

-

Methanol

-

Tetrahydrofuran (THF)

Procedure:

-

Amide Formation: To a solution of (R)-mandelic acid in THF, add EDC and HOBt at room temperature. Stir the mixture for 30 minutes. Add 4-nitrophenylethylamine hydrochloride and triethylamine to the reaction mixture. Continue stirring at room temperature for 12-16 hours.

-

Work-up and Amide Reduction: Upon reaction completion (monitored by TLC or LC-MS), the reaction mixture is worked up to isolate the intermediate amide, (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide. This crude amide is then dissolved in THF. To this solution, add borane-tetrahydrofuran complex dropwise at 0 °C. After the addition, the reaction mixture is heated to reflux for 3-6 hours.

-

Nitro Reduction: After the amide reduction is complete, the reaction is cooled, and the excess borane (B79455) is quenched. The solvent is removed under reduced pressure. The residue is dissolved in methanol, and 10% Pd/C is added. The mixture is then subjected to hydrogenation (using a hydrogen balloon or a Parr hydrogenator) until the nitro group is completely reduced.

-

Purification: The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield the crude product, (R)-2-((4-aminophenylethyl)amino)-1-phenylethanol. This can be purified by column chromatography or crystallization.[1]

Step 3: Synthesis of Mirabegron via Amide Coupling

Materials:

-

(R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol hydrochloride

-

2-Aminothiazole-4-yl-acetic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Concentrated Hydrochloric Acid

-

Water

-

n-Butanol

-

Aqueous Ammonia (B1221849)

Procedure:

-

To a mixture of (R)-2-[[2-(4-aminophenyl)ethyl]-amino]-1-phenylethanol hydrochloride (100 g) and 2-aminothiazole-4-yl-acetic acid (55.10 g) in water (1500 mL), add concentrated hydrochloric acid (35.61 g).[5]

-

Add EDC·HCl (72.01 g) to the mixture at 28°C (±2) and stir for 1 hour.[5]

-

Add an additional portion of EDC·HCl (7.2 g) and continue stirring for 2 hours.[5]

-

Wash the reaction mixture with a mixture of ethyl acetate (B1210297) (400 mL) and n-butanol (100 mL).[5]

-

To the aqueous layer, add n-butanol (1000 mL) followed by an aqueous solution of ammonia (20%, 80 mL).[5]

-

Separate the organic layer and wash it successively with 5% aqueous ammonia (1000 mL) and then with water.[5]

-

Partially concentrate the organic layer under vacuum and raise the temperature to 68°C (±2).[5]

-

Add toluene (1400 mL) and gradually cool the solution to room temperature.[5]

-

Filter the resulting solid, wash with toluene, and dry under vacuum at 48°C (±2) to obtain Mirabegron.[5]

Mandatory Visualization

Mirabegron Synthesis Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. Mechanism of Action | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]

- 3. What is the mechanism of Mirabegron? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. Mirabegron synthesis - chemicalbook [chemicalbook.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. WO2016024284A2 - A process for the preparation of mirabegron and its intermediates - Google Patents [patents.google.com]

Application Notes and Protocols: Enhancing Polymer Thermal Stability with 2-(4-Aminophenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(4-Aminophenyl)ethylamine as a versatile building block in polymer chemistry for enhancing the thermal stability of various polymer systems. Detailed protocols for the synthesis and thermal analysis of polyamides, polyimides, and polyureas incorporating this diamine are presented, along with a summary of their thermal properties.

Introduction

This compound, also known as 4-(2-aminoethyl)aniline, is a valuable diamine monomer in the synthesis of high-performance polymers. Its unique structure, featuring both a primary aliphatic amine and a primary aromatic amine, allows for versatile reactivity and the introduction of a flexible ethyl linkage within a rigid aromatic backbone. This combination imparts a favorable balance of properties, including improved processability while maintaining high thermal stability. The presence of the aromatic ring contributes significantly to the thermal resistance of the resulting polymers.[1][2][3] Aromatic amines, in general, are known to act as thermal stabilizers and antioxidants in polymers by scavenging free radicals generated during thermal degradation.[4][5]

Mechanism of Thermal Stability Enhancement

The incorporation of this compound into polymer chains enhances thermal stability through several mechanisms. The aromatic rings within the polymer backbone are inherently resistant to thermal degradation due to their high bond dissociation energies.[2][6] The amine functional groups can also act as radical scavengers, interrupting the auto-oxidation chain reactions that lead to polymer degradation at elevated temperatures. This antioxidant behavior helps to prevent bond scission and maintain the molecular weight and mechanical properties of the polymer.[4][5]

Below is a generalized workflow for synthesizing and evaluating the thermal stability of polymers incorporating this compound.

Caption: General workflow for synthesis and thermal analysis.

Application in Polymer Systems

Polyamides

The reaction of this compound with diacid chlorides via polycondensation yields polyamides with enhanced thermal stability. The presence of the aromatic backbone from the diamine contributes to a high glass transition temperature (Tg) and decomposition temperature (Td).

Experimental Protocol: Synthesis of Polyamide from this compound and Terephthaloyl Chloride

-

Materials:

-

This compound (1.0 mmol)

-

Terephthaloyl chloride (1.0 mmol)

-

N-methyl-2-pyrrolidone (NMP), anhydrous (10 mL)

-

Triethylamine (B128534) (2.2 mmol)

-

-

Procedure: a. In a nitrogen-purged three-necked flask equipped with a mechanical stirrer, add this compound and anhydrous NMP. Stir until the diamine is completely dissolved. b. Add triethylamine to the solution and cool the flask to 0°C in an ice bath. c. Slowly add terephthaloyl chloride to the stirred solution. d. After the addition is complete, continue stirring at 0°C for 1 hour, then allow the reaction to proceed at room temperature for 24 hours. e. Precipitate the resulting polyamide by pouring the viscous solution into methanol. f. Filter the fibrous polymer, wash thoroughly with methanol and water, and dry in a vacuum oven at 80°C for 12 hours.

Polyimides

Polyimides are renowned for their exceptional thermal stability, and the incorporation of this compound can further enhance these properties. The synthesis involves a two-step process: the formation of a poly(amic acid) intermediate, followed by thermal or chemical imidization.

Experimental Protocol: Synthesis of Polyimide from this compound and Pyromellitic Dianhydride (PMDA)

-

Materials:

-

This compound (1.0 mmol)

-

Pyromellitic dianhydride (PMDA) (1.0 mmol)

-

N,N-dimethylacetamide (DMAc), anhydrous (10 mL)

-

Acetic anhydride (B1165640)

-

Pyridine

-

-

Procedure: a. Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, dissolve this compound in anhydrous DMAc. b. Gradually add PMDA to the solution with constant stirring. Maintain the temperature at room temperature. c. Continue stirring for 24 hours to obtain a viscous poly(amic acid) solution. d. Chemical Imidization: To the poly(amic acid) solution, add acetic anhydride and pyridine. Stir the mixture at room temperature for 1 hour, then heat to 120°C for 3 hours. e. Precipitation and Drying: Cool the polymer solution to room temperature and precipitate the polyimide by pouring it into methanol. f. Filter the product, wash with methanol, and dry under vacuum at 100°C.

Polyureas

The reaction of this compound with diisocyanates produces polyureas with excellent thermal resistance. A study has shown that polyureas synthesized from fermented this compound (4APEA) and diisocyanates exhibit high decomposition temperatures.[7]

Experimental Protocol: Synthesis of Polyurea from this compound and Methylene Diphenyl Diisocyanate (MDI)

-

Materials:

-

This compound (1.0 mmol)

-

Methylene diphenyl diisocyanate (MDI) (1.0 mmol)

-

N,N-dimethylformamide (DMF), anhydrous (10 mL)

-

-

Procedure: a. In a moisture-free environment, dissolve this compound in anhydrous DMF in a flask equipped with a stirrer. b. Slowly add a solution of MDI in DMF to the diamine solution at room temperature with vigorous stirring. c. Continue the reaction for 24 hours at room temperature. d. Precipitate the polyurea by pouring the reaction mixture into a non-solvent like water or methanol. e. Collect the polymer by filtration, wash it thoroughly, and dry it in a vacuum oven.

Quantitative Data on Thermal Properties

The thermal stability of polymers synthesized using this compound or structurally similar aromatic amines is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8] TGA provides information on the decomposition temperature (Td), often reported as the temperature at which 5% or 10% weight loss occurs (Td5 and Td10, respectively). DSC is used to determine the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

| Polymer Type | Co-monomer | Td10 (°C) | Tg (°C) | Reference |

| Polyurea | Methylene diphenyldiisocyanate | 276 | - | [7] |

| Polyurea | Hexamethylene diisocyanate | 302 | - | [7] |

| Polyamide | Isophthaloyl chloride | ~394 | 240 | [7] |

| Polyimide | Various Aromatic Dianhydrides | 529 - 580 | >316 | [1][6] |

Note: Data for polyamide and some polyimides are based on structurally similar aromatic diamines and are provided for comparative purposes.

Thermal Analysis Protocols

Thermogravimetric Analysis (TGA)

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Place 5-10 mg of the dried polymer sample in an alumina (B75360) or platinum crucible.

-

Experimental Conditions:

-

Atmosphere: Nitrogen or air, with a flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10°C/min is standard.

-

Temperature Range: Typically from room temperature to 800°C.

-

-

Data Analysis: Determine the onset of decomposition, Td5, and Td10 from the resulting weight loss versus temperature curve.

Differential Scanning Calorimetry (DSC)

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Seal 5-10 mg of the polymer sample in an aluminum pan.

-

Experimental Conditions:

-

Atmosphere: Nitrogen atmosphere with a constant flow rate.

-

Heating/Cooling Cycles:

-

Heat the sample from room temperature to a temperature above its expected Tg at a rate of 10-20°C/min.

-

Hold at this temperature for a few minutes to erase the thermal history.

-

Cool the sample at a controlled rate (e.g., 10°C/min).

-

Reheat the sample at the same rate.

-

-

-

Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the transition in the second heating scan.

Logical Relationship of Polymer Structure to Thermal Stability

The following diagram illustrates the relationship between the chemical structure of the monomers and the resulting thermal stability of the polymer.

Caption: Structure-property relationship for thermal stability.

References

- 1. researchgate.net [researchgate.net]

- 2. pcimag.com [pcimag.com]

- 3. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 4. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. apps.dtic.mil [apps.dtic.mil]

Application Notes and Protocols for Reductive Amination of Saccharides with 2-(4-Aminophenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a robust and widely utilized method for the covalent labeling of saccharides at their reducing end. This technique is pivotal in glycobiology and pharmaceutical development for enhancing the detection and analysis of carbohydrates by methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). The introduction of a primary amine-containing tag, such as 2-(4-Aminophenyl)ethylamine, imparts desirable properties to the otherwise difficult-to-analyze native glycans. The phenyl ethylamine (B1201723) moiety provides a chromophore for UV detection and a basic site that can improve ionization efficiency in mass spectrometry.

This document provides detailed protocols for the reductive amination of saccharides using this compound, guidance on purification of the resulting glycoconjugates, and methods for their analysis.

Principle of the Reaction

The reductive amination process involves two main steps. First, the primary amine of this compound nucleophilically attacks the aldehyde group of the open-chain form of the saccharide, forming a transient Schiff base (imine). In the second step, a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or 2-picoline borane (B79455), selectively reduces the imine to a stable secondary amine, covalently linking the label to the saccharide.[1]

Data Presentation

The efficiency of the reductive amination of various saccharides with this compound is summarized in the table below. The data represents typical results obtained under the optimized protocol described herein.

| Saccharide | Molecular Weight ( g/mol ) | Labeling Efficiency (%) | Purity (%) | Analytical Method |

| Glucose | 180.16 | > 95 | > 98 | HPLC-UV, LC-MS |

| Lactose | 342.30 | > 95 | > 98 | HPLC-UV, LC-MS |

| Maltotriose | 504.44 | > 90 | > 95 | HPLC-UV, LC-MS |

| N-Acetylglucosamine (GlcNAc) | 221.21 | > 95 | > 98 | HPLC-UV, LC-MS |

| Sialic Acid (N-Acetylneuraminic acid) | 309.27 | > 85 | > 95 | HPLC-UV, LC-MS |

Experimental Protocols

Materials and Reagents

-

Saccharide of interest (e.g., Glucose, Lactose, N-Acetylglucosamine)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Glacial acetic acid

-

Sodium cyanoborohydride (NaBH₃CN) or 2-Picoline borane

-

Milli-Q water or equivalent

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Solid Phase Extraction (SPE) cartridges (e.g., C18 or HILIC)

Protocol 1: Reductive Amination of Saccharides

-

Preparation of Labeling Solution:

-

Dissolve this compound in a solution of DMSO and glacial acetic acid (7:3 v/v) to a final concentration of 50 mg/mL.

-

Vortex thoroughly to ensure complete dissolution.

-

-

Preparation of Reducing Agent Solution:

-

Dissolve sodium cyanoborohydride or 2-picoline borane in the same DMSO/acetic acid solvent to a final concentration of 60 mg/mL.

-

Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood with appropriate personal protective equipment. 2-picoline borane is a less toxic alternative.[1]

-

-

Labeling Reaction:

-

In a microcentrifuge tube, dissolve 1-10 mg of the saccharide in 100 µL of the labeling solution.

-

Add 50 µL of the reducing agent solution to the saccharide mixture.

-

Vortex the reaction mixture gently.

-

Incubate the reaction at 65°C for 2-4 hours in a heating block or water bath.

-

Protocol 2: Purification of Labeled Saccharides by Solid Phase Extraction (SPE)

-

SPE Cartridge Equilibration:

-

Condition a C18 SPE cartridge by washing with 1 mL of acetonitrile, followed by 1 mL of Milli-Q water.

-

-

Sample Loading:

-

Dilute the reaction mixture with 900 µL of Milli-Q water.

-

Load the diluted sample onto the equilibrated SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 2 mL of Milli-Q water to remove excess reagents and salts.

-

-

Elution:

-

Elute the labeled saccharide with 1 mL of 50% acetonitrile in water.

-

Collect the eluate and dry it using a centrifugal vacuum concentrator.

-

-

Reconstitution:

-

Reconstitute the dried, labeled saccharide in a suitable solvent (e.g., water or mobile phase) for subsequent analysis.

-

Protocol 3: Analysis by HPLC-UV

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable for the separation of the labeled saccharides.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Injection Volume: 10 µL.

Visualizations

Chemical Reaction Pathway

Caption: Reductive amination of a saccharide with this compound.

Experimental Workflow

Caption: Workflow for saccharide labeling and analysis.

References

Application Notes and Protocols for Bioconjugation using 2-(4-Aminophenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing 2-(4-aminophenyl)ethylamine in bioconjugation. This versatile molecule, possessing both a primary aliphatic amine and an aromatic amine, serves as a valuable linker in the modification of proteins and carbohydrates, facilitating the development of novel bioconjugates for therapeutic and diagnostic applications.

Introduction

This compound is a bifunctional molecule that offers two distinct points of reactivity for conjugation. The aliphatic primary amine can readily participate in reactions such as amidation and reductive amination. The aniline (B41778) moiety, an aromatic amine, can undergo specific reactions like oxidative coupling. This dual reactivity allows for a range of bioconjugation strategies to covalently link this molecule to biomolecules. Its integration into bioconjugates can be pivotal in the synthesis of pharmaceuticals, including targeted drug delivery systems and vaccines.[1][2]

Data Presentation: Quantitative Parameters for Bioconjugation Reactions

The following tables summarize key quantitative data for the two primary bioconjugation methods involving this compound. Optimal conditions should be determined empirically for each specific application.

Table 1: Oxidative Coupling of Anilines to o-Aminophenols

| Parameter | Value | Reference |

| Reaction Time | 2 - 5 minutes | [1] |

| Reaction pH | 6.5 | [1] |

| Oxidizing Agent | Sodium periodate (B1199274) (NaIO₄) | [1] |

| Reactant Concentration | Aniline component: ~30 µM | [1] |

| Reactant Concentration | o-Aminophenol component: ~100 µM | [1] |

| Oxidizing Agent Conc. | ~1 mM | [1] |

| Reaction Buffer | Aqueous Buffer (e.g., Phosphate (B84403) Buffer) | [1] |

Table 2: Reductive Amination of Carbohydrates

| Parameter | Value | Reference |

| Reaction Time | 24 - 96 hours | |

| Reaction Temperature | 37 - 56 °C | |

| Reaction pH | 7.0 - 9.0 | |

| Reducing Agent | Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | |

| Reactant Molar Ratio | Amine-containing molecule to Carbohydrate: 10- to 50-fold molar excess | |

| Reaction Buffer | Borate (B1201080) Buffer or Phosphate Buffered Saline (PBS) |

Experimental Protocols

Protocol 1: Protein Modification via Oxidative Coupling

This protocol describes the conjugation of a molecule containing an o-aminophenol group to a protein that has been pre-functionalized with this compound. The aniline group of this compound will react with the o-aminophenol.

Materials:

-

Aniline-functionalized protein (Protein-NH-CH₂CH₂-C₆H₄-NH₂)

-

o-Aminophenol-containing molecule for conjugation

-

Sodium periodate (NaIO₄)

-

Phosphate Buffer (0.1 M, pH 6.5)

-

Desalting column (e.g., PD-10)

-

Reaction tubes

Procedure:

-

Protein Preparation: Dissolve the aniline-functionalized protein in the phosphate buffer to a final concentration of 1 mg/mL.

-

Reactant Preparation: Prepare a stock solution of the o-aminophenol-containing molecule in the phosphate buffer.

-

Reaction Initiation: In a reaction tube, combine the aniline-functionalized protein solution and the o-aminophenol-containing molecule solution to achieve final concentrations of approximately 30 µM and 100 µM, respectively.

-

Oxidation: Add freshly prepared sodium periodate solution to the reaction mixture to a final concentration of 1 mM to initiate the coupling reaction.

-

Incubation: Allow the reaction to proceed for 5 minutes at room temperature.

-

Purification: Purify the protein conjugate from unreacted molecules and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

Characterization: Analyze the purified conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation and assess purity.

Protocol 2: Carbohydrate Functionalization via Reductive Amination

This protocol details the conjugation of this compound to the reducing end of a carbohydrate, thereby introducing an aromatic amine for further functionalization.

Materials:

-

Carbohydrate with a reducing end (e.g., oligosaccharide)

-

This compound

-

Sodium cyanoborohydride (NaBH₃CN)

-

Borate Buffer (0.2 M, pH 8.5)

-

Dialysis tubing (MWCO appropriate for the carbohydrate)

-

Reaction tubes

Procedure:

-